molecular formula C11H21NO4 B6221430 tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate CAS No. 2758000-11-0

tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate

Cat. No.: B6221430
CAS No.: 2758000-11-0
M. Wt: 231.3
InChI Key:
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Description

Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate (TBHMA) is a synthetic compound derived from 2-aminoacetic acid, also known as glycine. TBHMA is an organic compound with a molecular weight of 205.3 g/mol and a melting point of 109°C. TBHMA is a versatile compound and has been used in a variety of scientific research applications.

Scientific Research Applications

TBHMA has been used in a variety of scientific research applications, such as in the synthesis of other compounds, as a catalyst in organic reactions, and as a reagent in the study of enzyme kinetics. TBHMA has also been used in the synthesis of peptides and proteins, in the study of enzyme inhibition, and in the study of drug metabolism.

Mechanism of Action

The mechanism of action of TBHMA is not yet fully understood. However, it is believed that TBHMA acts as a proton donor or acceptor in a variety of biochemical reactions. It is also believed that TBHMA is able to bind to a variety of proteins, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
TBHMA has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in the synthesis of proteins, the inhibition of enzymes involved in the metabolism of drugs, the inhibition of enzymes involved in the metabolism of fatty acids, and the inhibition of enzymes involved in the metabolism of carbohydrates. TBHMA has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

TBHMA has several advantages as a reagent in laboratory experiments. It is a relatively stable compound, with a melting point of 109°C, and it has a low toxicity. Additionally, TBHMA is relatively inexpensive and can be easily synthesized from readily available starting materials. However, TBHMA can be difficult to work with due to its low solubility in water and its high reactivity.

Future Directions

In the future, TBHMA may be used to study the effects of drugs on the body, as well as to study the effects of environmental toxins. Additionally, TBHMA may be used to study the effects of dietary changes on the body, as well as to study the effects of stress on the body. TBHMA may also be used to study the effects of genetic mutations on the body, as well as to study the effects of aging on the body. Finally, TBHMA may be used to study the effects of drugs on the brain, as well as to study the effects of drug addiction on the body.

Synthesis Methods

TBHMA is synthesized by reacting 2-aminoacetic acid with tert-butyl hypochlorite in an aqueous solution. The reaction is carried out in a two-step process, first the hypochlorite is reacted with the amino acid to form a chloroacetamide, followed by a second reaction with tert-butyl alcohol to form the desired TBHMA.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate involves the protection of the amine group, followed by the formation of the oxetane ring and subsequent deprotection of the amine group. The final step involves the esterification of the carboxylic acid group with tert-butanol.", "Starting Materials": [ "2-aminoacetic acid", "tert-butanol", "3-chloromethyl-1,2-propylene oxide", "sodium hydride", "methanol", "acetic anhydride", "triethylamine" ], "Reaction": [ "Protection of the amine group with acetic anhydride and triethylamine", "Addition of 3-chloromethyl-1,2-propylene oxide to the protected amine group to form the oxetane ring", "Deprotection of the amine group with sodium hydride in methanol", "Esterification of the carboxylic acid group with tert-butanol using DCC and DMAP as catalysts" ] }

2758000-11-0

Molecular Formula

C11H21NO4

Molecular Weight

231.3

Purity

95

Origin of Product

United States

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